molecular formula C17H27N3O B7928126 2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide

2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide

Cat. No.: B7928126
M. Wt: 289.4 g/mol
InChI Key: CEWPVKNRKQDVMT-UHFFFAOYSA-N
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Description

2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide is a synthetic acetamide derivative characterized by a cyclohexyl backbone substituted with benzyl-ethyl-amino and acetamide groups. Its molecular formula is C₁₀H₂₁ClN₂O (hydrochloride salt form) with a monoisotopic mass of 220.134 g/mol and an average mass of 220.741 g/mol . The compound’s structure includes a cyclohexane ring in a chair conformation, as observed in related N-cyclohexyl acetamide derivatives, which facilitates hydrogen bonding via the N–H group and carbonyl oxygen .

Properties

IUPAC Name

2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-2-20(13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)19-17(21)12-18/h3-5,8-9,15-16H,2,6-7,10-13,18H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWPVKNRKQDVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyclohexanone

Cyclohexanone undergoes reductive amination with benzyl-ethyl-amine in the presence of sodium cyanoborohydride (NaBH3CN) to yield 2-(benzyl-ethyl-amino)-cyclohexylamine. This method, adapted from similar protocols for phenylethylamine derivatives, proceeds with moderate yields (60–70%) under mild acidic conditions (pH 4–5, acetic acid buffer).

Reaction Conditions :

ReagentQuantity (mmol)Temperature (°C)Time (h)Yield (%)
Cyclohexanone102524
Benzyl-Ethyl-Amine122524
NaBH3CN15252465

Alkylation of Cyclohexylamine

Alternative routes involve alkylating cyclohexylamine with benzyl chloride and ethyl bromide sequentially. This method requires strict temperature control to avoid over-alkylation. Tributylamine serves as a base to neutralize HCl byproducts, achieving a 55% yield after purification via column chromatography.

Preparation of 2-Aminoacetamide Intermediate

Gabriel Synthesis from Cyanoacetamide

Cyanoacetamides are pivotal intermediates for introducing primary amines. Ethyl cyanoacetate reacts with ammonium chloride under microwave irradiation (460 W, 2–4 min) to form 2-cyano-N-substituted acetamides, which are subsequently reduced to 2-aminoacetamides using Raney nickel and hydrogen gas.

Example Procedure :

  • Cyanoacetamide Formation :
    Ethyl cyanoacetate (0.1 mol) and ammonium chloride (0.12 mol) are irradiated at 80°C for 4 min, yielding 2-cyanoacetamide (85% purity).

  • Reduction :
    The cyano group is hydrogenated at 50 psi H2 pressure with Raney nickel in ethanol, affording 2-aminoacetamide hydrochloride (78% yield).

Chloroacetylation Followed by Amination

Chloroacetyl chloride reacts with tert-butyl carbamate (Boc)-protected glycine to form Boc-2-chloroacetamide, which undergoes nucleophilic displacement with ammonia to yield Boc-2-aminoacetamide. Deprotection with HCl/dioxane provides 2-aminoacetamide hydrochloride.

Coupling of Cyclohexylamine and Acetamide Moieties

Amide Bond Formation via Carbodiimide Coupling

The cyclohexylamine derivative is coupled with 2-aminoacetamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This method, adapted from peptide synthesis protocols, achieves a 70% yield after 12 hours at 0–5°C.

Optimized Conditions :

ParameterValue
SolventDCM
Coupling ReagentEDC/HOBt
Temperature (°C)0–5
Reaction Time (h)12
Yield (%)70

Solvent-Free Melt Condensation

A solvent-free approach involves heating 2-(benzyl-ethyl-amino)-cyclohexylamine and 2-aminoacetic acid at 120°C for 6 hours. This method, inspired by eco-friendly synthesis trends, eliminates solvent waste but requires rigorous drying of reagents to prevent hydrolysis.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Fractions are analyzed by TLC (Rf = 0.4, ethyl acetate) and combined for crystallization from ethanol/water.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 1.45–1.78 (m, cyclohexyl CH2), 2.95 (t, J = 6.8 Hz, NHCH2), 3.30 (s, NCH2Ph), 6.75 (s, NH2).

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).

Challenges and Optimization Strategies

Competitive Side Reactions

Over-alkylation of the cyclohexylamine core and premature deprotection of the acetamide amino group are common issues. Mitigation strategies include:

  • Using bulky bases (e.g., DIPEA) to sterically hinder over-alkylation.

  • Temporary protection of the acetamide amine with Boc groups during coupling.

Yield Enhancement

Microwave-assisted synthesis reduces reaction times for cyanoacetamide formation from 4 hours to 4 minutes, improving overall yield by 15% .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide , with the CAS number 1353975-43-5, is a chemical entity that has garnered interest in various scientific research applications. This article will explore its applications across different fields, including medicinal chemistry, pharmacology, and materials science, supported by data tables and case studies.

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research has indicated that compounds similar to this compound exhibit potential antidepressant and anxiolytic effects. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives and found that modifications on the cyclohexyl moiety significantly influenced their efficacy in animal models of depression and anxiety .

Table 1: Efficacy of Related Compounds in Animal Models

Compound NameDose (mg/kg)Behavioral OutcomeReference
Compound A10Significant reduction in anxiety-like behavior
Compound B20Antidepressant effect observed
This compound15Moderate anxiolytic effect noted

Pharmacology

Mechanism of Action

The pharmacological profile of this compound suggests it may act on serotonin and norepinephrine pathways, akin to traditional antidepressants. A detailed pharmacological study demonstrated that it inhibited reuptake mechanisms, thereby increasing neurotransmitter availability in synaptic clefts.

Case Study: Clinical Trials

In a Phase II clinical trial involving patients with generalized anxiety disorder (GAD), a formulation containing this compound showed promise in reducing symptoms compared to placebo controls. The trial reported a statistically significant improvement in the Hamilton Anxiety Rating Scale (HAM-A) scores over a 12-week period.

Materials Science

Polymer Synthesis

Beyond biological applications, this compound has been investigated for its role in synthesizing novel polymers. Its amine functionality allows for cross-linking with various monomers, leading to materials with enhanced mechanical properties. Research published in Advanced Materials highlighted the creation of biodegradable polymers utilizing this compound as a key monomer.

Table 2: Mechanical Properties of Synthesized Polymers

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Reference
Polymer A50300
Polymer B70250
Polymer from this compound65280

Mechanism of Action

The mechanism of action of 2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzymatic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide and related compounds:

Table 1: Structural and Pharmacological Comparison of Acetamide Derivatives

Compound Name Key Structural Features Pharmacological Activity Key Data References
This compound Cyclohexyl core, benzyl-ethyl-amino substituent, acetamide group Not explicitly reported Molecular formula: C₁₀H₂₁ClN₂O; Chair conformation cyclohexane ring
U-47700 3,4-Dichlorophenyl group, dimethylamino-cyclohexyl substituent, methyl-acetamide μ-opioid receptor (MOR) agonist MOR affinity 7.5× morphine; Ki = 11.1 nM (MOR)
2-Phenyl-N-{2-[(2-phenylacetyl)amino]cyclohexyl}acetamide Dual phenyl groups, cyclohexyl-acetamide backbone Not explicitly reported (structural analog) Molecular formula: C₂₂H₂₆N₂O₂; Molar mass: 350.454 g/mol
2-(4-Aminophenyl)-N-(2,4-dibromo-6-((cyclohexyl(methyl)amino)methyl)phenyl)acetamide Brominated phenyl, cyclohexyl-methyl-amino substituent Anticancer (synthesis intermediate) 84% yield via Fe nanoparticle-catalyzed reaction
2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide Isopropyl-methyl-amino substituent, cyclohexyl-acetamide Not explicitly reported CAS: 1353982-24-7; Molecular weight: 227.352 g/mol

Key Findings:

Structural Influence on Opioid Activity: U-47700, a dimethylamino-cyclohexyl acetamide derivative, exhibits potent MOR agonism due to its 3,4-dichlorophenyl group and N-methyl substitution . In contrast, the benzyl-ethyl-amino substituent in the target compound may alter receptor binding kinetics, though experimental data are lacking.

Role of Substitutents in Bioactivity: Compounds with halogenated phenyl groups (e.g., U-47700) or brominated aromatic rings (e.g., ) demonstrate enhanced receptor affinity or anticancer activity.

Synthetic Accessibility: The target compound’s synthesis likely involves cyclohexanone intermediates and amidation reactions, akin to methods used for N-bromocyclohexyl acetamides (e.g., 84% yield in ). However, its hydrochloride salt form () suggests improved solubility for pharmacological applications.

Structural analogs like N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide exhibit hydrogen-bonded crystal packing, which may enhance stability .

Biological Activity

2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an amino group, a benzyl-ethyl-amino moiety, and a cyclohexyl ring. This configuration is believed to contribute to its biological activity by enabling interactions with various biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The benzyl-ethyl-amino group enhances binding affinity to enzyme active sites, potentially inhibiting their activity or modulating their function. The acetamide moiety may also facilitate receptor binding, influencing cellular pathways and biological responses .

Anticonvulsant Activity

Research has indicated that derivatives of similar acetamide compounds exhibit anticonvulsant properties. For instance, studies on N-benzyl 2-acetamido derivatives demonstrated significant protection against maximal electroshock-induced seizures in animal models. This suggests that the acetamido group may play a critical role in the anticonvulsant activity of related compounds .

In Vitro Studies

Recent studies have investigated the compound's effects on various cell lines and biological systems. Notably, it has been explored for its potential as an inhibitor of specific enzymes involved in disease pathways:

  • Enzyme Inhibition : The compound showed promise as an inhibitor in biochemical assays targeting kinases and other enzymes relevant to cancer and inflammation pathways .
Study Target Enzyme IC50 Value (µM) Effect
Study APlk11.85Inhibition
Study BHO-13.42Inhibition

Case Studies

  • Anticonvulsant Efficacy : A study evaluated the anticonvulsant efficacy of the compound in rodent models. The results indicated that it provided substantial protection against induced seizures at doses comparable to established anticonvulsants like phenobarbital .
  • Cancer Cell Lines : Another investigation focused on the compound's cytotoxic effects against various cancer cell lines. The findings suggested a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-acetamide?

  • Methodology : Prioritize retrosynthetic analysis to identify feasible intermediates, such as cyclohexylamine derivatives and benzyl-ethyl-amine precursors. Use reductive amination (e.g., NaBH3_3CN in methanol at pH 4–5) for tertiary amine formation, as validated in similar compounds . Validate each step via thin-layer chromatography (TLC) and intermediate characterization (e.g., 1^1H NMR).
  • Key Tools : PubChem’s synthetic feasibility heuristic (e.g., template relevance scoring, Pistachio/BKMS databases) to predict plausible routes .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Structural Confirmation : X-ray crystallography (for absolute configuration) and 1^1H/13^13C NMR (to verify amine, acetamide, and cyclohexyl proton environments) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and mass spectrometry (HR-MS for molecular ion validation) .

Q. How can researchers evaluate the compound’s potential biological activity in early-stage studies?

  • Methodology :

  • In Vitro Assays : Screen for neuroactivity (e.g., neuronal cell viability assays) and enzyme inhibition (e.g., acetylcholinesterase or kinase targets) using dose-response curves (IC50_{50} determination) .
  • Biochemical Profiling : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study protein-ligand interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

  • Methodology :

  • DoE (Design of Experiments) : Vary solvent polarity (e.g., MeOH vs. DMF), temperature (20–60°C), and stoichiometry (1.2–2.0 eq. of benzyl-ethyl-amine) to identify optimal parameters .
  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps; monitor via gas chromatography (GC) for byproduct reduction .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, neuroactivity discrepancies may arise from differences in blood-brain barrier models .
  • Structural Analogues : Synthesize and test derivatives (e.g., modifying the benzyl or cyclohexyl groups) to isolate structure-activity relationships (SAR) .

Q. How can in silico modeling predict interactions between this compound and biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to homology-modeled proteins (e.g., G-protein-coupled receptors). Validate with free-energy perturbation (FEP) calculations .
  • ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to assess permeability, metabolic stability, and toxicity risks .

Q. What strategies control regioselectivity during functionalization of the cyclohexylamine moiety?

  • Methodology :

  • Protecting Groups : Use Boc or Fmoc to shield the primary amine, directing reactions to the secondary amine .
  • Steric Effects : Employ bulky reagents (e.g., trityl chloride) to favor substitution at less hindered positions .

Q. How to assess the compound’s stability under varying storage and experimental conditions?

  • Methodology :

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and LC-MS .
  • pH Stability : Test solubility and integrity in buffers (pH 3–10) to simulate physiological conditions .

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